molecular formula C7H14N2O2 B12409281 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3

Cat. No.: B12409281
M. Wt: 161.22 g/mol
InChI Key: ZKHFVKXZYZDWSP-FIBGUPNXSA-N
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Preparation Methods

The synthesis of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 typically involves the incorporation of deuterium into the molecular structure of γ-Tocotrienol. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods are not publicly detailed but likely involve large-scale synthesis using similar principles.

Chemical Reactions Analysis

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 has several scientific research applications:

    Chemistry: Used as a tracer in studies involving the quantitation of drug molecules.

    Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential effects on the pharmacokinetic and metabolic profiles of pharmaceuticals.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetics and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. This can lead to changes in the efficacy and safety of the drug .

Comparison with Similar Compounds

1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is unique due to its deuterium labeling. Similar compounds include:

These similar compounds share the common feature of deuterium labeling, which is used to study their pharmacokinetic and metabolic profiles.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

161.22 g/mol

IUPAC Name

1-(oxolan-3-ylmethyl)-3-(trideuteriomethyl)urea

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/i1D3

InChI Key

ZKHFVKXZYZDWSP-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)NCC1CCOC1

Canonical SMILES

CNC(=O)NCC1CCOC1

Origin of Product

United States

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